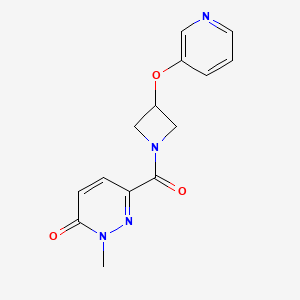

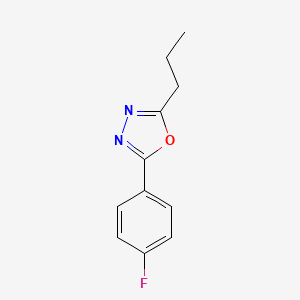

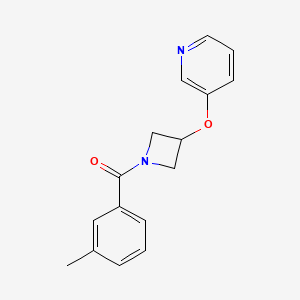

![molecular formula C25H24FN3 B2466410 1-[(4-氟苯基)甲基]-4-(3-萘-1-基-1H-吡唑-5-基)哌啶 CAS No. 1030386-14-1](/img/structure/B2466410.png)

1-[(4-氟苯基)甲基]-4-(3-萘-1-基-1H-吡唑-5-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine” is a fluorinated pyrazole . Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis Analysis

The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The compound was synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Physical And Chemical Properties Analysis

The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .科学研究应用

在癌症研究中的潜在应用

类似化合物的突出应用之一是在癌症研究中。例如,类似于 1-[(4-氟苯基)甲基]-4-(3-萘-1-基-1H-吡唑-5-基)哌啶结构的化合物已被研究其对 Aurora 激酶的抑制作用,Aurora 激酶是一组在细胞分裂中起关键作用的酶。Aurora 激酶的抑制会导致细胞分裂中断,使这些化合物成为癌症治疗的潜在候选药物。具体来说,研究中提到的化合物抑制 Aurora A,表明其在癌症治疗中的潜在用途 (罗伯特·亨利,詹姆斯, 2006)。

与生物受体的相互作用

类似化合物与生物受体的相互作用一直是详细研究的主题。具有与 1-[(4-氟苯基)甲基]-4-(3-萘-1-基-1H-吡唑-5-基)哌啶相似的结构的化合物与 CB1 大麻素受体的分子相互作用已被探索。这些研究有助于了解这些化合物的结合亲和力和构象偏好,为其潜在的治疗应用提供了宝贵的见解 (J. Shim 等,2002)。

对药物化学的贡献

类似化合物的结构和合成在药物化学中具有重要意义。例如,氟代吡唑的合成涉及创新方法,并提供了在受体结合和调节中具有潜在应用的化合物 (J. Jasril 等,2021)。此外,相关化合物合成催化剂的开发强调了这些结构在推进合成方法学中的重要性 (M. Mokhtary & Mogharab Torabi, 2017)。

作用机制

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context, leading to changes in the transcription of estrogen-responsive genes.

Pharmacokinetics

Fluorinated compounds are popular in medicinal chemistry as drug agents because the c-f bond has greater stability than the c-h bond . Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex , which could potentially enhance the bioavailability of the compound.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3/c26-21-10-8-18(9-11-21)17-29-14-12-20(13-15-29)24-16-25(28-27-24)23-7-3-5-19-4-1-2-6-22(19)23/h1-11,16,20H,12-15,17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLQXNNAXUKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

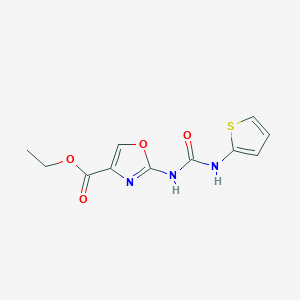

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

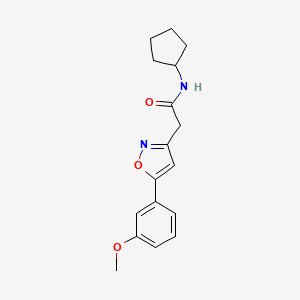

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)